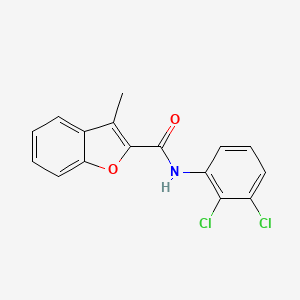

N-(2,3-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO2/c1-9-10-5-2-3-8-13(10)21-15(9)16(20)19-12-7-4-6-11(17)14(12)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHAAGDAJWVWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as 2,3-dichloroaniline, under suitable conditions.

Final Product Formation: The final product, this compound, is obtained by purifying the reaction mixture through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Properties

N-(2,3-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide has been investigated for several pharmacological properties:

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity by inhibiting enzymes involved in inflammatory pathways. Research indicates that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases.

- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, such as MCF-7 breast cancer cells. Its IC50 values suggest significant cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Activity : The compound shows promising results against multiple bacterial strains, including E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Material Science

The unique electronic properties of this compound make it suitable for applications in material science:

- Organic Electronics : The compound is being explored for use in organic semiconductors due to its ability to form stable thin films and exhibit desirable electrical properties. This opens avenues for developing advanced electronic devices.

- Polymer Synthesis : It is also utilized in synthesizing polymers that require specific electronic characteristics, making it valuable in the development of next-generation materials.

Biological Studies

This compound has been studied for its interactions with biological systems:

- Cellular Metabolism : Research indicates that this compound affects cellular energetics and metabolic pathways, which could lead to insights into its potential therapeutic uses.

Case Studies

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares key motifs with pharmacologically active analogs:

- Benzofuran Core : Enhances π-π stacking and hydrophobic interactions in receptor binding.

- 2,3-Dichlorophenyl Group : Imparts steric bulk and electronic effects, favoring interactions with hydrophobic receptor pockets.

- Carboxamide Linker : Facilitates hydrogen bonding with target residues.

Table 1: Structural Comparison of Analogous Compounds

Receptor Affinity and Selectivity

- P2X7 Antagonists: The triazole-based analog in exhibits nanomolar affinity for P2X7, attributed to the dichlorophenyl group’s hydrophobic interactions and the triazole’s hydrogen-bonding capacity . The target compound’s benzofuran core may reduce P2X7 activity compared to triazole derivatives due to altered geometry.

- Dopamine D3 Ligands: Compound 41 () demonstrates high D3 affinity (Ki < 1 nM) via its methoxybenzofuran and piperazine groups.

Pharmacological Profiles

- Lipophilicity : The 3-methyl group in the target compound may elevate logP compared to methoxy-substituted analogs, affecting pharmacokinetics (e.g., absorption, metabolism).

- Synthetic Accessibility : Carboxamide-linked benzofurans are typically synthesized via coupling reactions, similar to methods described for triazole derivatives in .

Key Research Findings

- Substituent Effects : The 2,3-dichlorophenyl moiety is a conserved feature across analogs, suggesting its critical role in receptor engagement. However, heterocycle choice (benzofuran vs. triazole) dictates target specificity .

- Structural Optimization : Piperazine-containing analogs (e.g., compound 41) achieve dual functionality via extended alkyl chains, enabling deeper penetration into receptor cavities. The target compound’s lack of a piperazine group may limit such interactions .

Q & A

What are the common synthetic routes for N-(2,3-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide?

Basic Research Question

The synthesis typically involves coupling reactions between benzofuran-2-carboxylic acid derivatives and substituted anilines. Key steps include:

- Carbodiimide-mediated coupling : Use of reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-dicyclohexylcarbodiimide) with catalysts such as DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., dichloromethane) .

- Optimization of reaction conditions : Temperature control (e.g., 0–25°C), solvent selection (THF, DCM), and microwave-assisted synthesis to enhance yield and purity .

- Purification : Column chromatography or recrystallization from ethanol to isolate the final product .

How is the structural characterization of this compound performed?

Basic Research Question

Characterization relies on advanced analytical techniques:

- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons appear in δ 7.0–8.6 ppm, and methyl groups resonate near δ 2.3–2.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 386.83 for a related compound) .

- Infrared spectroscopy (IR) : Peaks at ~1650–1700 cm confirm carbonyl groups (amide C=O) .

What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

Advanced Research Question

SAR studies focus on modifying substituents to assess biological activity:

- Substituent variation : Compare analogs with different halogen (Cl, F) or methoxy groups on the phenyl ring to evaluate potency and selectivity .

- Core structure modifications : Replace benzofuran with furan or benzodioxole rings to study scaffold flexibility .

- Biological assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or antimicrobial models to correlate structural changes with activity .

How can researchers resolve contradictions in biological activity data across different studies?

Advanced Research Question

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Purity validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities .

- Standardized assays : Replicate studies under identical conditions (e.g., cell line, incubation time) .

- Meta-analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed journals to identify consensus trends .

What in silico methods are used to predict pharmacokinetics and target interactions?

Advanced Research Question

Computational approaches include:

- Molecular docking : Tools like AutoDock or Schrödinger Suite to predict binding affinity to targets (e.g., enzymes, receptors) .

- ADME prediction : Software such as SwissADME to estimate solubility, permeability, and metabolic stability using PubChem descriptors (e.g., LogP, topological polar surface area) .

- QSAR modeling : Correlate molecular descriptors (e.g., electronegativity, steric bulk) with activity data to guide synthesis .

What are the recommended purification techniques for this compound?

Basic Research Question

Effective purification methods:

- Flash chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) .

- Recrystallization : Use ethanol or methanol for high-purity crystals .

- HPLC : Reverse-phase C18 columns for analytical-scale purity checks .

How to design experiments to elucidate the mechanism of action?

Advanced Research Question

Mechanistic studies require multi-disciplinary approaches:

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .

- Receptor binding studies : Radiolabeled ligands (e.g., H or C) to quantify binding affinity .

- Transcriptomic/proteomic profiling : RNA-seq or mass spectrometry to identify downstream pathways affected by the compound .

How does the compound’s stability vary under different storage conditions?

Advanced Research Question

Stability assessments involve:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for benzofuran derivatives) .

- pH stability tests : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .

- Light sensitivity : Store in amber vials under inert gas (N) to prevent photodegradation .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

Scalability hurdles include:

- Reagent compatibility : Replace toxic reagents (e.g., CrO) with greener alternatives (e.g., TEMPO-mediated oxidations) .

- Continuous flow reactors : Enhance reproducibility and yield for multi-step syntheses .

- Cost-effective purification : Optimize solvent recovery systems for chromatography .

How to validate the compound’s biological activity in vivo?

Advanced Research Question

In vivo validation steps:

- Dose optimization : Determine maximum tolerated dose (MTD) in rodent models .

- Pharmacodynamic markers : Measure biomarkers (e.g., cytokine levels, tumor volume) post-administration .

- Toxicology screening : Assess liver/kidney function and hematological parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.